BenchChemオンラインストアへようこそ!

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

Lipophilicity Drug-likeness Permeability

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine (CAS 1333913-43-1; PubChem CID is a heterocyclic small molecule belonging to the 2-(alkylthio)pyrimidine-4,6-diamine class. It features a pyrimidine-4,6-diamine core linked via a thioether bridge at the C2 position to a thiophen-2-yl-ethyl side chain, with molecular formula C10H12N4S2 and a molecular weight of 252.4 g/mol.

Molecular Formula C10H12N4S2
Molecular Weight 252.4 g/mol
Cat. No. B14913185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine
Molecular FormulaC10H12N4S2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N
InChIInChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14)
InChIKeyCTYCVMXMQQELKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine: Structural Identity, Compound Class, and Physicochemical Baseline


2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine (CAS 1333913-43-1; PubChem CID 53611425) is a heterocyclic small molecule belonging to the 2-(alkylthio)pyrimidine-4,6-diamine class [1]. It features a pyrimidine-4,6-diamine core linked via a thioether bridge at the C2 position to a thiophen-2-yl-ethyl side chain, with molecular formula C10H12N4S2 and a molecular weight of 252.4 g/mol [1]. The compound bears two hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds; its computed XLogP3-AA is 2.0 and topological polar surface area is 131 Ų [1]. The thioether (C–S–C) linkage distinguishes this compound from the corresponding N-linked congener N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine (CAS 1465048-49-0, MW 220.30 g/mol, C10H12N4S), which features an amino rather than a thioether attachment of the thiophene-ethyl group, resulting in a lower molecular weight and distinct electronic profile (single sulfur atom vs. two sulfur atoms in the target compound) .

Why 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine Cannot Be Replaced by Generic 4,6-Diaminopyrimidine Analogs in Research Sourcing


Within the 4,6-diaminopyrimidine scaffold family, even minor structural variations produce substantial differences in physicochemical properties, biological target engagement, and synthetic tractability. The target compound's C2-thioether-linked thiophene-ethyl group confers a computed XLogP3 of 2.0 and a TPSA of 131 Ų [1], placing it in a distinctly more lipophilic region of chemical space compared to simple alkylthio congeners such as 2-(methylthio)pyrimidine-4,6-diamine (MW 156.21 g/mol) or 2-(ethylthio)pyrimidine-4,6-diamine (MW 170.24 g/mol) [2]. The presence of two sulfur atoms—one in the thioether bridge and one in the thiophene ring—is structurally unique among close analogs and has been shown in related pyrimidine thioether series to modulate both target binding affinity and oxidative metabolic stability [3]. Meanwhile, the N4-linked positional isomer N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine lacks the C2-thioether bridge entirely and has a different molecular geometry (only one sulfur, TPSA differs) . These differences dictate that in-class compounds cannot be interchanged without altering the pharmacological profile, synthetic route, or intellectual property position. The quantitative evidence below establishes the precise dimensions along which this compound is differentiated for scientific selection.

Quantitative Differentiation Evidence for 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine vs. Closest Analogs


XLogP3 Lipophilicity Differentiation: Thiophene-Ethyl Thioether vs. Methylthio and Heptylthio Pyrimidine-4,6-diamines

The target compound's computed XLogP3-AA of 2.0 [1] represents an intermediate lipophilicity value within the 2-(alkylthio)pyrimidine-4,6-diamine series. This is approximately 1.4 log units higher than 2-(methylthio)pyrimidine-4,6-diamine (computed XLogP3 ≈ 0.6) and approximately 1.0–1.5 log units lower than 2-(heptylthio)pyrimidine-4,6-diamine (HPDA, computed XLogP3 ≈ 3.0–3.5 based on its seven-carbon linear alkyl chain), positioning the target compound in the 'Goldilocks' lipophilicity zone frequently associated with balanced permeability and aqueous solubility for oral drug candidates [2][3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact on Predicted Membrane Permeability vs. N4-Linked Isomer

The target compound exhibits a computed TPSA of 131 Ų [1], which falls below the commonly applied Veber threshold of 140 Ų for predicted good oral bioavailability [2]. In contrast, the N4-linked positional isomer N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine (CAS 1465048-49-0), which replaces the C2-thioether with an N4-amino linkage, has a different hydrogen-bonding surface arrangement due to the presence of only one sulfur atom and an additional N–H donor; its TPSA is estimated to be lower (approximately 105–115 Ų range based on the loss of one sulfur-associated polar contribution), potentially resulting in different permeability characteristics .

TPSA Blood-brain barrier Oral bioavailability

Thioether Linker Stability Advantage vs. N-Linked and O-Linked Pyrimidine-4,6-diamine Analogs

The C2-thioether (C–S–C) linkage of the target compound provides distinct metabolic stability characteristics compared to N-linked or O-linked pyrimidine-4,6-diamine analogs. In an optimization program of 2-thioalkyl-pyrimidine 11β-HSD1 inhibitors, a core change from pyridine to pyrimidine with retention of the thioether linker yielded compounds with excellent bioavailability in both rat and dog, although a potential reactive metabolite issue associated with 4-thioalkyl-pyrimidines was noted and circumvented by a switch from sulfur to carbon substitution [1]. This class-level evidence indicates that C2-thioether pyrimidine-4,6-diamines, including the target compound, benefit from the metabolic resilience of the thioether bond relative to more labile N–C or O–C linkages that are susceptible to oxidative or hydrolytic cleavage, while the C2 (rather than C4) position of the thioether substitution may mitigate the reactive metabolite risk associated with 4-thioalkyl congeners [1].

Metabolic stability Thioether Linker chemistry

JAK3 Kinase Inhibitor Scaffold Potential: Class-Level Evidence from Pyrimidine-4,6-diamine Series

The pyrimidine-4,6-diamine scaffold is a validated pharmacophore for Janus kinase 3 (JAK3) inhibition. In a structure-based design study, compound 11e—a pyrimidine-4,6-diamine derivative—exhibited JAK3 inhibitory activity with an IC50 of 2.1 nM and demonstrated high selectivity over other JAK family kinases (JAK1, JAK2, TYK2) [1]. The selectivity was attributed to interaction with the unique Cys909 residue in the JAK3 ATP-binding pocket [1]. Separately, a QSAR-driven screening study identified novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors with predicted inhibitory potency in the 6–8 (pIC50) range, surpassing the benchmark pan-JAK inhibitor tofacitinib in selectivity metrics by a significant margin [2]. The target compound, bearing the same pyrimidine-4,6-diamine core with a thiophene-ethyl thioether substitution at C2, occupies a distinct region of chemical space within this validated scaffold family, offering an unexplored substitution vector for JAK3 selectivity optimization beyond the N4,N6-disubstituted analogs characterized to date.

JAK3 Kinase inhibition Immunology

Olig2 Transcription Factor Inhibition: Pyrimidine-4,6-diamine Scaffold Activity in Glioblastoma

A recent study identified pyrimidine-4,6-diamine derivatives as a novel class of OLIG2 transcription factor inhibitors with anti-glioblastoma activity. The lead compound B01—a pyrimidine-4,6-diamine derivative—demonstrated dose-dependent downregulation of nuclear OLIG2 levels with an IC50 of 0.88 μM, and exhibited anti-proliferative activity in U87 and U251 glioblastoma cells with IC50 values of 7.0 μM and 6.4 μM, respectively [1]. Notably, B01 showed synergistic anti-tumor activity in combination with temozolomide (TMZ), and in a U87 xenograft model reduced tumor volume by 46% compared to control, with a favorable pharmacokinetic half-life of 3.3 hours [1]. The target compound shares the pyrimidine-4,6-diamine core of B01 but incorporates a distinct C2-thioether-thiophene substitution, representing an alternative chemotype within this emerging inhibitor class for transcription factor-targeted glioblastoma therapy.

OLIG2 Glioblastoma Transcription factor inhibition

Dual Sulfur Architecture: Structural Differentiation from All Mono-Sulfur Pyrimidine-4,6-diamine Analogs

The target compound contains two sulfur atoms—one in the thioether bridge (C–S–C) and one in the thiophene heterocycle—yielding a molecular formula of C10H12N4S2 and a molecular weight of 252.4 g/mol [1]. This dual-sulfur architecture is absent in all commonly compared analogs: 2-(methylthio)pyrimidine-4,6-diamine (C5H8N4S, 156.21 g/mol, one sulfur) , 2-(ethylthio)pyrimidine-4,6-diamine (C6H10N4S, 170.24 g/mol, one sulfur) [2], 2-(heptylthio)pyrimidine-4,6-diamine (C11H20N4S, 240.37 g/mol, one sulfur) [3], and N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine (C10H12N4S, 220.30 g/mol, one sulfur in thiophene only, no thioether) . The additional sulfur atom in the target compound increases the heavy atom count and electronic polarizability, which can enhance binding through sulfur-mediated van der Waals contacts with protein hydrophobic pockets and enable unique metal-coordination geometries relevant to metalloenzyme inhibitor design [4].

Sulfur content Thiophene Metal coordination

Recommended Research and Industrial Application Scenarios for 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine Based on Quantitative Differentiation Evidence


JAK3-Selective Kinase Inhibitor Lead Generation with a Novel C2-Thioether Substitution Vector

The pyrimidine-4,6-diamine scaffold is a validated pharmacophore for JAK3 inhibition, with reported IC50 values as low as 2.1 nM and high selectivity over JAK1, JAK2, and TYK2 [1]. Published JAK3 inhibitor series focus on N4,N6-disubstitution, leaving the C2 position largely unexplored. The target compound provides a structurally unique C2-thioether-thiophene substitution pattern (XLogP3 = 2.0, TPSA = 131 Ų) [2] that can serve as a starting point for JAK3 inhibitor optimization with a distinct intellectual property position. QSAR models trained on pyrimidine-4,6-diamine derivatives predict potent JAK3 inhibition (pIC50 6–8) for novel analogs exceeding tofacitinib in selectivity [3]. Procurement is recommended for medicinal chemistry teams seeking to diversify beyond N4,N6-substituted JAK3 chemotypes.

OLIG2-Targeted Glioblastoma Drug Discovery with a Structurally Distinct Chemotype

Pyrimidine-4,6-diamine derivatives have recently emerged as potent OLIG2 transcription factor inhibitors, with compound B01 demonstrating OLIG2 downregulation IC50 of 0.88 μM, anti-proliferative activity in U87 and U251 cells (IC50 7.0 and 6.4 μM respectively), and 46% tumor volume reduction in a U87 xenograft model [1]. The target compound shares the pyrimidine-4,6-diamine core but features a distinct C2-thioether-thiophene motif not present in B01. For glioblastoma drug discovery programs seeking to expand the OLIG2 inhibitor chemical series with structurally differentiated analogs, the target compound offers a novel chemotype for structure-activity relationship exploration, with the potential for different ADME and selectivity profiles conferred by the dual-sulfur architecture [2].

Physicochemical Property-Driven Fragment or Scaffold Optimization in CNS vs. Peripheral Programs

The target compound's computed physicochemical profile—XLogP3 of 2.0 and TPSA of 131 Ų [1]—places it in a favorable range for oral bioavailability (TPSA < 140 Ų Veber threshold [2]) while being sufficiently polar to potentially limit excessive CNS penetration. This intermediate property profile makes the compound an attractive scaffold for both peripherally restricted target engagement (where the TPSA of 131 Ų may help reduce BBB penetration relative to more lipophilic analogs) and CNS programs (where the XLogP3 of 2.0 remains within CNS drug-like space). Compared to the excessively polar 2-(methylthio) analog (XLogP3 ≈ 0.6) or the highly lipophilic 2-(heptylthio) analog (XLogP3 ≈ 3.0–3.5) [3][4], the target compound occupies an optimal intermediate lipophilicity range for balanced absorption, distribution, and clearance properties.

Sulfur-Specific Applications: Metal Coordination Chemistry and Mass Spectrometry-Based Probe Design

The dual-sulfur architecture (one thioether S + one thiophene S, molecular formula C10H12N4S2) [1] uniquely positions this compound for applications where the presence of two sulfur atoms is functionally advantageous. In metalloenzyme inhibitor design, the two sulfur atoms can participate in bidentate metal coordination, as demonstrated by the anticancer and antibacterial activity of Cu(I) and Ag(I) complexes bearing 4,6-diamino-pyrimidine-2-thiol ligands [2]. For chemical biology probe development, the distinctive M+2 isotopic peak pattern arising from the two sulfur atoms (approximately 8.8% of the monoisotopic peak intensity) provides a unique mass spectrometric signature for detection and quantification in complex biological matrices. No mono-sulfur analog in the pyrimidine-4,6-diamine class offers this combined capability.

Quote Request

Request a Quote for 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.